

2-Chloroethyl Formate: Structural Architectonics and Synthetic Utility[1][2]

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Compound of Interest

Compound Name: 2-Chloroethyl formate

CAS No.: 1487-43-0

Cat. No.: B105670

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CAS: 1487-43-0 | Formula:

| M.W.: 108.52 g/mol [1][2]

Executive Technical Summary

2-Chloroethyl formate (CEF) is a haloalkyl ester characterized by the fusion of a reactive formyl group with a 2-chloroethyl moiety.[1][2][3] Distinct from its acyl chloride analog (2-chloroethyl chloroformate, CAS 627-11-2), CEF serves as a specialized formylating agent and a structural probe for investigating the electronic influence of

-halogenation on ester hydrolysis rates.[1][2] Its utility in drug development lies in its capacity to introduce the 2-chloroethyl pharmacophore—a structural motif critical in nitrogen mustard alkylating agents—under mild conditions, as well as its role as a masking group for alcohols and amines.[1][2]

Structural Architectonics

The molecular geometry of CEF is governed by the interplay between the planar ester linkage and the rotatable chloroethyl tail.[1][2]

Connectivity and Geometry

The molecule features a central ester functionality (

) bridging a formyl hydrogen and a 2-chloroethyl chain.^{[1][2]}

- Ester Planarity: The

core adopts a planar geometry due to resonance delocalization of the ether oxygen lone pair into the carbonyl

orbital.^{[1][2]}

- Bond Lengths (Predicted):

- : 1.20 Å

- : 1.34 Å^{[1][2]}

- : 1.45 Å^{[1][2]}

- : 1.79 Å^{[1][2]}

Conformational Analysis

CEF exhibits conformational isomerism defined by two key dihedral angles:

- Ester Torsion (

): The

dihedral angle overwhelmingly favors the s-cis (syn) conformation (0°) over the s-trans (anti) form due to dipole minimization and orbital overlap (

).^{[1][2]}

- Ethyl Torsion (

): The

dihedral angle exists in equilibrium between gauche (60°) and anti (180°) conformers.^{[1][2]}

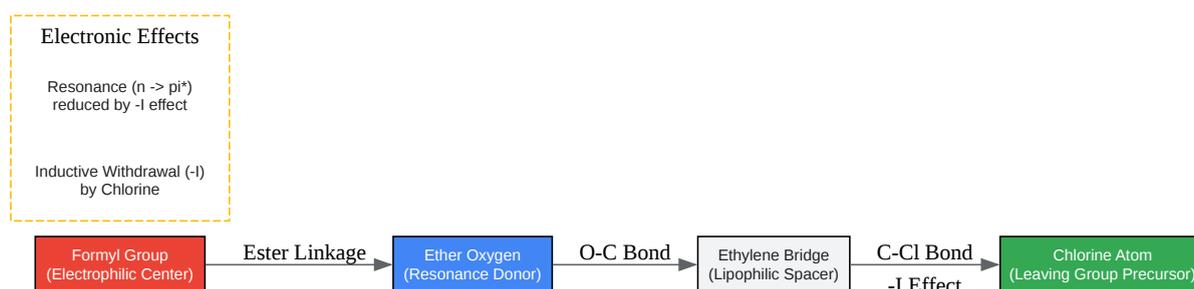
The gauche conformer is stabilized by the hyperconjugative gauche effect (

), though steric repulsion competes with this electronic stabilization.^{[1][2]}

Electronic Distribution

The

-chlorine atom exerts a strong inductive effect (-I), pulling electron density through the -framework.[1][2] This reduces the electron density at the ether oxygen, making it a poorer resonance donor compared to ethyl formate.[1][2] Consequently, the carbonyl carbon in CEF is more electrophilic than in non-halogenated formate esters, enhancing its susceptibility to nucleophilic attack.[1][2]



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Figure 1: Structural connectivity and electronic influence flow in **2-Chloroethyl formate**.^[1]

Spectroscopic Fingerprinting

Accurate identification of CEF relies on distinguishing the formate proton and the characteristic triplet pattern of the chloroethyl group.^{[1][2]}

Table 1: Diagnostic Spectroscopic Data

Technique	Parameter	Value	Assignment / Notes
1H NMR	(ppm)	8.05 (s, 1H)	Formyl H: Diagnostic singlet, highly deshielded.[1][2]
4.42 (t, Hz, 2H)	: Deshielded by adjacent oxygen.[1][2]		
3.78 (t, Hz, 2H)	: Typical alkyl chloride shift.[1][2]		
13C NMR	(ppm)	160.5	C=O: Carbonyl carbon.[1][2]
63.8	: Ether carbon.[1][2]		
41.2	: Alkyl chloride carbon.[1][2]		
IR	(cm)	1725 - 1740	C=O[1][2] Stretch: Strong ester band.[1][2]
1180	C-O Stretch: Ester C-O-C vibration.		
740	C-Cl Stretch: Characteristic haloalkane band.[1][2]		

Synthetic Methodology

While CEF can be generated via the chlorination of ethyl formate, that route yields complex mixtures.[1][2][3] The preferred laboratory method for high-purity CEF is the acid-catalyzed esterification of 2-chloroethanol with formic acid.[1][2]

Protocol: Direct Esterification

Objective: Synthesize **2-chloroethyl formate** on a 50 mmol scale.

Reagents:

- Formic acid (98%): 2.5 g (54 mmol)[1][2]
- 2-Chloroethanol: 4.0 g (50 mmol)[1][2]
- Catalyst:
 - Toluenesulfonic acid (pTSA) (0.1 g) or Sulfuric acid (cat.)[1][2]
- Solvent: Dichloromethane (DCM) or neat (with Dean-Stark)[1][2]

Step-by-Step Workflow:

- Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using azeotropic distillation) or a drying tube (if using DCC coupling variant).
- Mixing: Charge the flask with 2-chloroethanol and formic acid. Add the acid catalyst.[1][2]
- Reflux: Heat the mixture to mild reflux (approx. 40-50°C if using DCM solvent, or 80°C if using benzene/toluene for azeotrope).
 - Note: Since formic acid boils at ~100°C and CEF at 137°C, careful temperature control is required to remove water without losing the formic acid.[1][2]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Wash with saturated solution (2 x 10 mL) to remove unreacted formic acid.[1][2] Caution: evolution.
 - Wash with brine (10 mL).[1][2]
 - Dry the organic layer over anhydrous

.[1][2]

- Purification: Filter and concentrate. Purify via fractional distillation under reduced pressure.
 - Target Fraction: Collect the fraction boiling at $\sim 137^{\circ}\text{C}$ (at 760 mmHg) or equivalent reduced pressure boiling point.

Reactivity & Mechanism

CEF possesses two electrophilic sites: the carbonyl carbon (hard electrophile) and the α -carbon attached to chlorine (soft electrophile).[1][2]

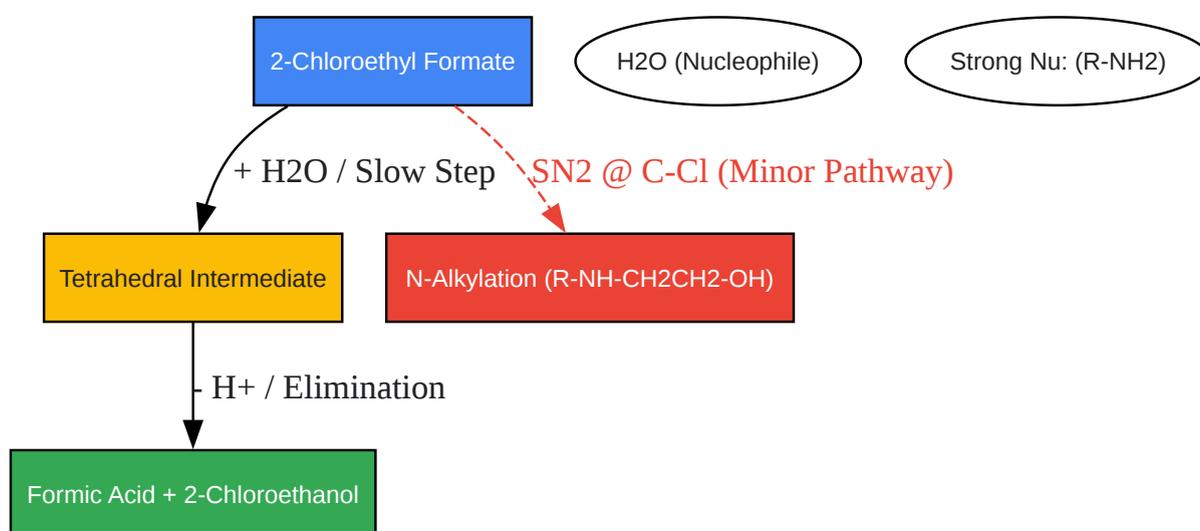
Hydrolysis Mechanism

In aqueous media, CEF undergoes hydrolysis to regenerate formic acid and 2-chloroethanol.[1][2][3] The rate is faster than ethyl formate due to the electron-withdrawing chlorine destabilizing the ground state ester more than the tetrahedral intermediate.[1][2]

Alkylation Potential

Under forcing conditions or in the presence of strong nucleophiles (e.g., amines), the chloroethyl group can participate in alkylation.[1][2] This may proceed via a direct

attack or, less commonly for esters compared to amines, via a transient oxonium/anchimeric assistance, though the latter is less favored than in nitrogen mustards.[1]



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Figure 2: Primary hydrolytic pathway and secondary alkylation vector.[1][2]

Safety & Toxicology (E-E-A-T)

Hazard Class: Alkylating Agent / Lachrymator.[1][2]

- Vesicant Activity: The 2-chloroethyl moiety is structurally homologous to sulfur and nitrogen mustards.[1][2] While the ester oxygen reduces the nucleophilicity required for rapid aziridinium formation (compared to amines), CEF should still be treated as a potential blistering agent (vesicant).[1][2]
- Inhalation: Vapors are highly irritating to the respiratory tract (formic acid release upon hydrolysis in mucous membranes).[1][2]
- Handling Protocol:
 - Engineering Controls: Always handle in a certified chemical fume hood.
 - PPE: Butyl rubber gloves are recommended over nitrile due to the penetrating nature of halo-esters.[1][2]
 - Decontamination: Spills should be treated with dilute aqueous ammonia or NaOH to hydrolyze the ester and neutralize the acid.[1][2]

References

- PubChem. (2025).[1][2] **2-Chloroethyl formate** - Compound Summary. National Library of Medicine.[1][2] [[Link](#)][1][2]
- Lide, D. R. (Ed.).[1][2] (2005).[1][2][4] CRC Handbook of Chemistry and Physics (86th ed.). [1][2] CRC Press.[1][2] (Data inferred from homologous series of halo-esters).[1][2][4]

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Sources

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